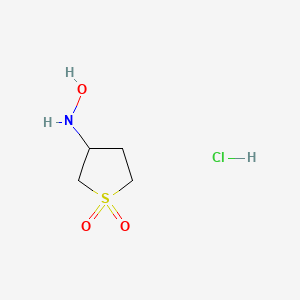

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Vue d'ensemble

Description

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the linear formula C4H9NO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

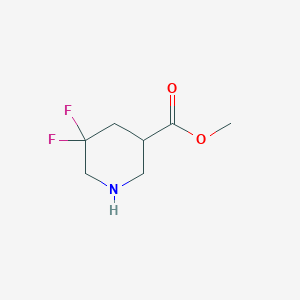

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=S(CC1NO)(CC1)=O.[H]Cl . The InChI key for this compound is BAILGTWIBGQRMZ-UHFFFAOYSA-N . The molecular weight of this compound is 187.65 . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 187.65 . The InChI code for this compound is1S/C4H9NO3S.ClH/c6-5-4-1-2-9(7,8)3-4;/h4-6H,1-3H2;1H .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride is involved in various chemical reactions, contributing to the formation of different compounds. For instance, 3-oxo-2,3-dihydrothiophene 1,1-dioxides, closely related to our compound of interest, react with sulfur and nitrogen nucleophiles, leading to the high-yield production of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions can occur even at room temperature with the extrusion of sulfur dioxide (Hofsløkken & Skattebol, 1999).

Additionally, 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, a compound related to this compound, has been used effectively in [4+2] cycloadditions with dienophiles such as DMAD and C60, forming Diels–Alder cycloadducts efficiently (Markoulides et al., 2012).

Photochemical Applications

Photochemical studies on compounds similar to this compound have demonstrated interesting results. For example, the photochemical synthesis of α-oxygenated benzothiophenedioxides from orthomethylbenzaldehyde and its analogs has been described, showing the potential of these compounds in photochemical applications (Charlton, 1984).

Biochemical Applications

In biochemical contexts, derivatives of tetrahydrothiophene 1,1-dioxide, closely related to this compound, have shown interesting activity. For instance, the metabolism of certain compounds leads to the formation of 3-hydroxytetrahydrothiophene-1,1-dioxide, indicating the biochemical relevance of these structures in metabolic pathways (Roberts & Warwick, 1961).

Safety and Hazards

This compound is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.ClH/c6-5-4-1-2-9(7,8)3-4;/h4-6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAILGTWIBGQRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)

![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)

![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)